Dichlorotetrafluoropropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

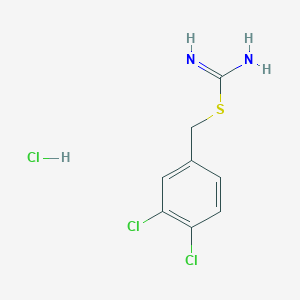

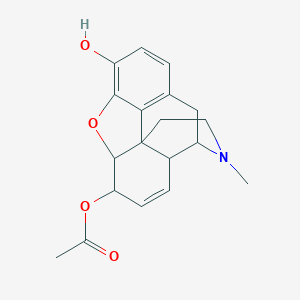

Dichlorotetrafluoropropane (also known as R-114) is a colorless, odorless, and nonflammable chemical compound. It is widely used in the scientific research field due to its unique properties.

Mécanisme D'action

Dichlorotetrafluoropropane is a halocarbon that belongs to the class of chlorofluorocarbons (CFCs). It has a low boiling point and a high vapor pressure, which makes it an excellent refrigerant. Its mechanism of action involves absorbing heat from the surroundings and releasing it outside, thus cooling the area.

Effets Biochimiques Et Physiologiques

Dichlorotetrafluoropropane is not known to have any significant biochemical or physiological effects. However, it is a potent greenhouse gas and contributes to the depletion of the ozone layer.

Avantages Et Limitations Des Expériences En Laboratoire

Dichlorotetrafluoropropane has several advantages for lab experiments. It is nonflammable, non-toxic, and has a low boiling point, which makes it easy to handle. It is also an excellent refrigerant and solvent. However, it has several limitations. It is a potent greenhouse gas and contributes to the depletion of the ozone layer. It is also expensive and difficult to obtain in large quantities.

Orientations Futures

There are several future directions for the use of dichlorotetrafluoropropane in scientific research. One direction is to develop new synthesis methods that are more efficient and environmentally friendly. Another direction is to explore its use as a propellant in aerosol sprays. Additionally, research can be conducted to find alternative refrigerants that are less harmful to the environment.

Conclusion:

In conclusion, dichlorotetrafluoropropane is a unique chemical compound that has several applications in the scientific research field. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Despite its advantages, it is important to consider the environmental impact of its use and explore alternative options.

Méthodes De Synthèse

Dichlorotetrafluoropropane can be synthesized by reacting tetrafluoroethylene with chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction produces a mixture of R-114 and other chlorofluorocarbons. The mixture is then separated by fractional distillation, and R-114 is obtained in its pure form.

Applications De Recherche Scientifique

Dichlorotetrafluoropropane is widely used in the scientific research field due to its unique properties. It is used as a refrigerant, solvent, and propellant. It is also used in the production of fluoropolymers such as Teflon. In addition, it is used in the synthesis of other chemicals such as tetrafluoroethylene oxide.

Propriétés

IUPAC Name |

2,3-dichloro-1,1,1,2-tetrafluoropropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2F4/c4-1-2(5,6)3(7,8)9/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCOMRPWMOCMPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925910 |

Source

|

| Record name | 2,3-Dichloro-1,1,1,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichlorotetrafluoropropane | |

CAS RN |

149329-25-9 |

Source

|

| Record name | 2,3-Dichloro-1,1,1,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-](/img/structure/B159306.png)

![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)

![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)